molecular formula C10H6N2O B3198225 3-Phenylisoxazole-5-carbonitrile CAS No. 1011-39-8

3-Phenylisoxazole-5-carbonitrile

Cat. No. B3198225
CAS RN: 1011-39-8
M. Wt: 170.17 g/mol
InChI Key: RMNSZGAHSHABFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Phenylisoxazole-5-carbonitrile is 182.2 g/mol. The molecular formula is C10H6N2O .


Physical And Chemical Properties Analysis

This compound is a white solid. The molecular weight of this compound is 182.2 g/mol.

Scientific Research Applications

Synthesis of Polyfunctional Heteroaromatics

Research in the synthesis of novel functionalized heteroaromatic compounds has unveiled new rearrangements and corrected several misassigned structures of complex heterocyclic compounds. Investigations into the condensation of arylhydrazonals with active methylenenitriles and other reactions have led to the discovery of unexpected products and rearrangements, demonstrating the complexity and potential of phenylisoxazole derivatives in synthesizing polyfunctional heteroaromatics (Moustafa et al., 2017).

CO2 Conversion into Value-Added Chemicals

Ionic liquids, featuring tunable structures and high chemical stabilities, have been explored for their potential in CO2 capture and conversion into quinazoline-2,4(1H,3H)-diones. This review focuses on utilizing ionic liquid-based catalysts for converting CO2, demonstrating the significance of phenylisoxazole derivatives in enhancing the efficiency of CO2 conversion processes, thereby contributing to strategies aimed at reducing atmospheric CO2 levels (Zhang et al., 2023).

Conducting Polymer Coatings for Biosensors

The electrochemical deposition of conducting polymers on carbon substrates, including those derived from phenylisoxazole compounds, has been studied to improve polymer properties for use as electrodes in batteries, sensors, and other applications. This research underscores the versatility of phenylisoxazole derivatives in creating high surface area nanomaterials and conducting polymer coatings, which can be used to enhance the functionality of biosensors and other electrochemical devices (Ates & Sarac, 2009).

Photosensitive Protecting Groups

Phenylisoxazole derivatives have been explored for their applications as photosensitive protecting groups in synthetic chemistry. The use of such groups shows promise for future developments in the synthesis of light-sensitive materials and metal passivators, highlighting the role of phenylisoxazole compounds in facilitating photochemical reactions and protecting group strategies (Amit et al., 1974).

Mechanism of Action

Monoamine oxidase (MAO) enzymes play a critical role in neurological disorders . Hence, functionalized N ′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were planned, synthesized, and utilized equally for MAO-A and MAO-B inhibition with the help of Amplex Red assays .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSZGAHSHABFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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